Methyl 3-hydroxy-2-(2-methylallyl)benzoate
Overview
Description
Methyl 3-hydroxy-2-(2-methylallyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and features a hydroxy group and a methylallyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-(2-methylallyl)benzoate typically involves the esterification of 3-hydroxy-2-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-(2-methylallyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-oxo-2-(2-methylallyl)benzoic acid.
Reduction: 3-hydroxy-2-(2-methylallyl)benzyl alcohol.
Substitution: Methyl 3-alkoxy-2-(2-methylallyl)benzoate.
Scientific Research Applications
Methyl 3-hydroxy-2-(2-methylallyl)benzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-(2-methylallyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-methylbenzoate
- Methyl 3-hydroxy-2-methylbenzoate
- Methyl 3-hydroxy-4-methylbenzoate
Uniqueness
Methyl 3-hydroxy-2-(2-methylallyl)benzoate is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(2-methylprop-2-enyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)7-10-9(12(14)15-3)5-4-6-11(10)13/h4-6,13H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZRINABCNXFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC=C1O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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